Cas no 2035019-44-2 ((2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide)
(2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide
- 2035019-44-2
- (E)-3-(3,4-dimethoxyphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide
- AKOS026695026
- (2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide
- (E)-3-(3,4-dimethoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide
- F6525-1996
-
- Inchi: 1S/C20H21N5O3/c1-25-15(11-16(24-25)17-13-21-8-9-22-17)12-23-20(26)7-5-14-4-6-18(27-2)19(10-14)28-3/h4-11,13H,12H2,1-3H3,(H,23,26)/b7-5+
- InChI Key: CAYOSXGUEOJLFM-FNORWQNLSA-N
- SMILES: O(C)C1=C(C=CC(=C1)/C=C/C(NCC1=CC(C2C=NC=CN=2)=NN1C)=O)OC
Computed Properties
- Exact Mass: 379.16443955g/mol
- Monoisotopic Mass: 379.16443955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 91.2Ų
(2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6525-1996-2μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-5μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-10μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-20μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-1mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-2mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-3mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-4mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-5mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6525-1996-10mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}prop-2-enamide |
2035019-44-2 | 10mg |
$79.0 | 2023-09-08 |
(2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide Related Literature
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Additional information on (2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide
Comprehensive Analysis of (2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide (CAS No. 2035019-44-2)
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide (CAS No. 2035019-44-2) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its dimethoxyphenyl and pyrazin-2-yl moieties, this compound exhibits potential bioactivity, making it a subject of interest for researchers exploring novel therapeutic agents. The presence of a prop-2-enamide backbone further enhances its versatility in molecular interactions, which is crucial for targeting specific biological pathways.
In recent years, the demand for small-molecule inhibitors and kinase-targeting compounds has surged, driven by advancements in precision medicine. The structural features of 2035019-44-2 suggest its potential applicability in modulating kinase activity, a hot topic in oncology and inflammatory disease research. Researchers are particularly intrigued by its N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl} group, which may contribute to selective binding affinity, a key consideration in drug design to minimize off-target effects.
The synthesis and characterization of (2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide involve sophisticated organic chemistry techniques, including cross-coupling reactions and amide bond formation. These methods are widely discussed in academic and industrial settings, as they align with the growing emphasis on green chemistry and sustainable synthesis. The compound's CAS No. 2035019-44-2 serves as a unique identifier, facilitating accurate referencing in patents and scientific literature.
From a pharmacological perspective, the dimethoxyphenyl moiety is often associated with enhanced bioavailability and metabolic stability, traits highly sought after in drug development. Coupled with the pyrazine ring, which is known for its role in hydrogen bonding and π-stacking interactions, this compound could be a promising candidate for further structure-activity relationship (SAR) studies. Such investigations are critical for optimizing efficacy and safety profiles, especially in the context of personalized medicine.
In the era of AI-driven drug discovery, compounds like 2035019-44-2 are frequently analyzed using computational modeling and virtual screening tools. These technologies accelerate the identification of potential leads, reducing the time and cost associated with traditional drug development. The integration of machine learning in predicting the pharmacokinetic properties of such molecules has further revolutionized the field, making (2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide a compelling case study.
Beyond its therapeutic potential, this compound also exemplifies the importance of intellectual property (IP) protection in the pharmaceutical industry. Its unique structure and potential applications underscore the need for robust patent strategies, a topic of great relevance to biotech startups and established pharmaceutical companies alike. The CAS No. 2035019-44-2 ensures precise identification, minimizing ambiguities in legal and regulatory contexts.
In summary, (2E)-3-(3,4-dimethoxyphenyl)-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}prop-2-enamide represents a fascinating intersection of chemistry, biology, and technology. Its structural complexity and potential bioactivity make it a valuable subject for ongoing research, particularly in the realms of drug discovery and molecular design. As the scientific community continues to explore its properties, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.
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